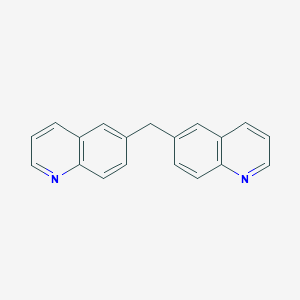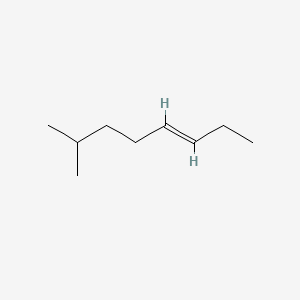
Boc-PEG4-methyl propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-PEG4-methyl propionate is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its role in facilitating the degradation of target proteins by connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein .
准备方法
Synthetic Routes and Reaction Conditions
Boc-PEG4-methyl propionate is synthesized through a series of chemical reactions involving the protection of functional groups and the formation of ester bonds. The synthesis typically starts with the protection of the hydroxyl groups of polyethylene glycol (PEG) using tert-butoxycarbonyl (Boc) groups. This is followed by the esterification of the protected PEG with methyl propionate under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as distillation, crystallization, and purification to obtain the final product .
化学反应分析
Types of Reactions
Boc-PEG4-methyl propionate undergoes various chemical reactions, including:
Esterification: Formation of ester bonds between the PEG and methyl propionate.
Deprotection: Removal of the Boc protecting groups under acidic conditions.
Substitution: Replacement of functional groups to modify the linker properties
Common Reagents and Conditions
Acidic Conditions: Used for both esterification and deprotection reactions.
Organic Solvents: Such as dichloromethane and methanol, are commonly used in the synthesis process
Major Products Formed
The major products formed from these reactions include the desired this compound and by-products such as Boc-protected intermediates and unreacted starting materials .
科学研究应用
Boc-PEG4-methyl propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular processes by targeting specific proteins for degradation.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents
作用机制
Boc-PEG4-methyl propionate functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The linker connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, bringing them into close proximity. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Similar Compounds
Boc-PEG4-alcohol: Another PEG-based linker used in PROTAC synthesis.
Boc-PEG4-acid: Similar structure but with a carboxylic acid functional group instead of a methyl ester.
Boc-PEG4-amine: Contains an amine group, used for different types of conjugation reactions
Uniqueness
Boc-PEG4-methyl propionate is unique due to its specific functional groups that allow for efficient esterification and deprotection reactions. Its structure provides optimal flexibility and stability for use in PROTAC synthesis, making it a valuable tool in chemical biology and medicinal chemistry .
属性
分子式 |
C17H32O8 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
methyl 3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H32O8/c1-17(2,3)25-16(19)6-8-22-10-12-24-14-13-23-11-9-21-7-5-15(18)20-4/h5-14H2,1-4H3 |
InChI 键 |
ZTPUSINUVRMSKT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11826435.png)
![(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)
![2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate](/img/structure/B11826446.png)
![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)
![Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)

![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)

![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)


![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)


